

SRA880: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

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Compound of Interest

Compound Name: SRA880

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of **SRA880**, the first non-peptide antagonist selective for the somatostatin sst1 receptor. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a core resource for researchers in pharmacology and drug development.

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of **SRA880** have been characterized across various receptor subtypes. The data are presented in pKd ($-\log(K_d)$) and pKB ($-\log(K_B)$) values, where a higher value indicates a stronger binding affinity or antagonist potency, respectively.

Table 1: SRA880 Binding Affinity Profile

Receptor Subtype	Species/System	pKd	Reference
Somatostatin sst1 Receptor	Native Rat Cerebral Cortex	7.8 - 8.6	[1]
Native Mouse Cerebral Cortex	7.8 - 8.6	[1]	
Native Monkey Cerebral Cortex	7.8 - 8.6	[1]	
Native Human Cerebral Cortex	7.8 - 8.6	[1]	
Recombinant Human	8.0 - 8.1	[1]	
Other Somatostatin Receptors	Recombinant Human (sst2, sst3, sst4, sst5)	≤ 6.0	[1]
Dopamine D4 Receptor	Human	Affinity noted, specific pKd not provided	[1]

Table 2: SRA880 Functional Antagonist Profile

Functional Assay	Receptor System	pKB	Reference
SRIF-induced inhibition of forskolin-stimulated cAMP accumulation	Recombinant Human sst1	7.5 - 7.7	[1]
SRIF-stimulated GTPyS binding	Recombinant Human sst1	7.5 - 7.7	[1]
SRIF-stimulated luciferase gene expression	Recombinant Human sst1	7.5 - 7.7	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional profile of **SRA880**.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (pK_d) of **SRA880** for the sst1 receptor.

Objective: To quantify the binding affinity of **SRA880** to the human sst1 receptor expressed in a recombinant cell line.

Materials:

- Cell Membranes: Membranes prepared from cells stably expressing the human sst1 receptor.
- Radioligand: A specific sst1 receptor radioligand (e.g., [125I]-labeled somatostatin analogue).
- Competitor: **SRA880**.
- Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
- Scintillation Counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of **SRA880** in the assay buffer.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

- **Filtration:** Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
- **Quantification:** Measure the radioactivity trapped on the filters using a scintillation counter.
- **Data Analysis:** Determine the concentration of **SRA880** that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, and subsequently to pKd.

GTPyS Binding Assay

This functional assay measures the ability of **SRA880** to antagonize agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (pKB) of **SRA880** at the human sst1 receptor.

Materials:

- **Cell Membranes:** Membranes from cells expressing the human sst1 receptor.
- **Agonist:** Somatostatin (SRIF).
- **Antagonist:** **SRA880**.
- **Radioligand:** [35S]GTPyS.
- **Assay Buffer:** Typically contains HEPES, NaCl, MgCl₂, and GDP.
- **Scintillation Proximity Assay (SPA) beads or Filtration apparatus.**

Procedure:

- **Pre-incubation:** Incubate the cell membranes with varying concentrations of **SRA880** and a fixed concentration of the agonist (SRIF).

- Reaction Initiation: Add [35S]GTPyS to initiate the binding reaction.
- Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
- Termination and Detection (Filtration Method): Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity.
- Termination and Detection (SPA Method): Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPyS to the beads results in a detectable signal.
- Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of **SRA880**. Determine the antagonist's KB value from the rightward shift of the agonist dose-response curve, which is then converted to pKB.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the ability of **SRA880** to reverse the agonist-mediated inhibition of adenylyl cyclase activity.

Objective: To measure the antagonist effect of **SRA880** on sst1 receptor-mediated inhibition of cAMP production.

Materials:

- Whole Cells: Intact cells expressing the human sst1 receptor.
- Stimulant: Forskolin (an adenylyl cyclase activator).
- Agonist: Somatostatin (SRIF).
- Antagonist: **SRA880**.
- cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

- Cell Treatment: Pre-incubate the cells with varying concentrations of **SRA880**.

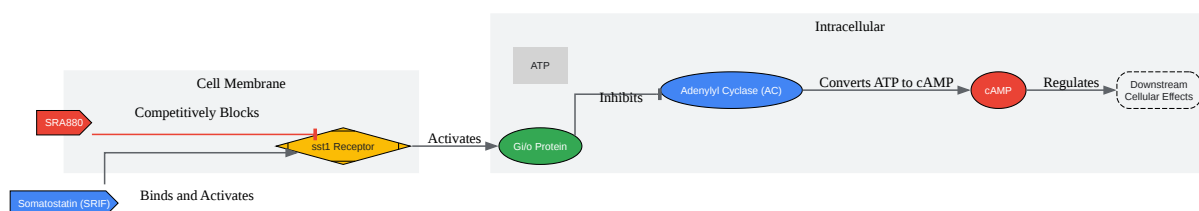
- Stimulation: Add a fixed concentration of SRIF followed by forskolin to stimulate cAMP production.
- Incubation: Incubate for a specific time at 37°C.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Determine the ability of **SRA880** to reverse the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.

Mandatory Visualizations

SRA880 at the sst1 Receptor Signaling Pathway

The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the sst1 receptor by an agonist like somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

SRA880 acts as a competitive antagonist, blocking the binding of agonists and thereby preventing the initiation of this signaling cascade.

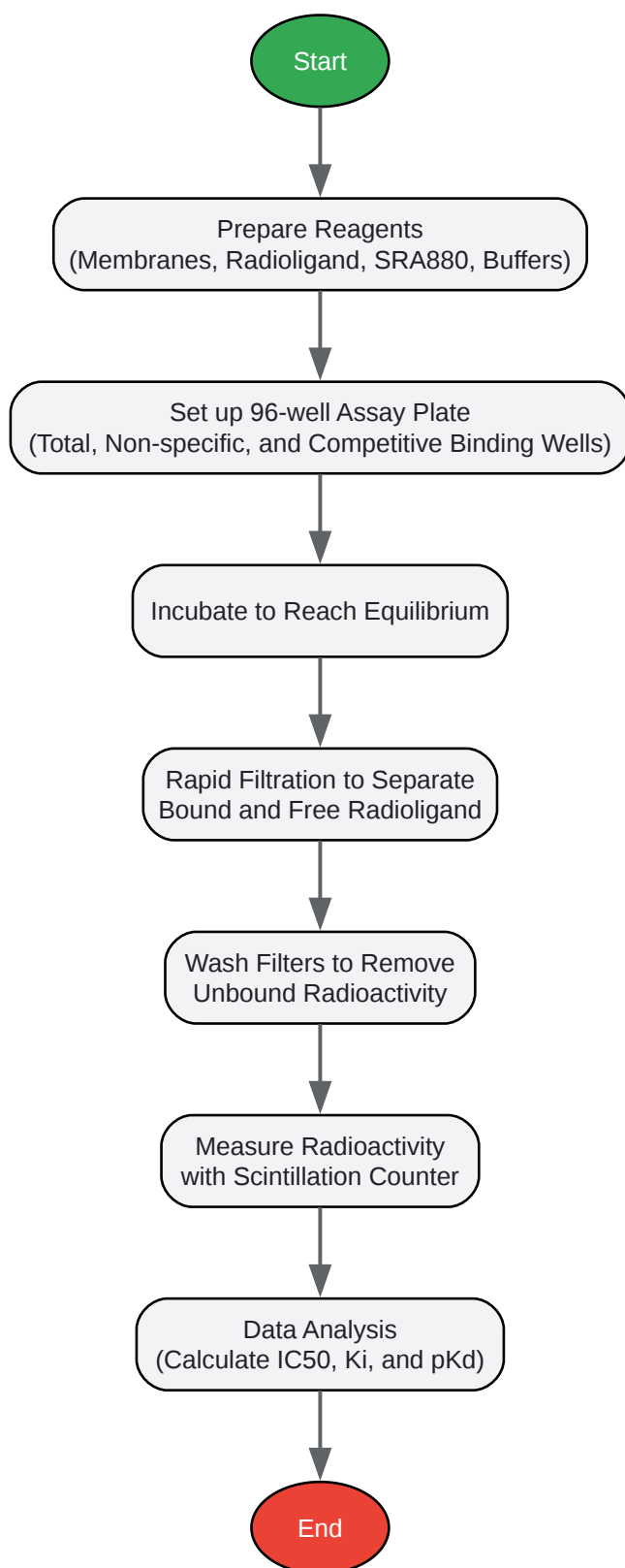


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SRA880 competitively antagonizes the sst1 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like **SRA880**.

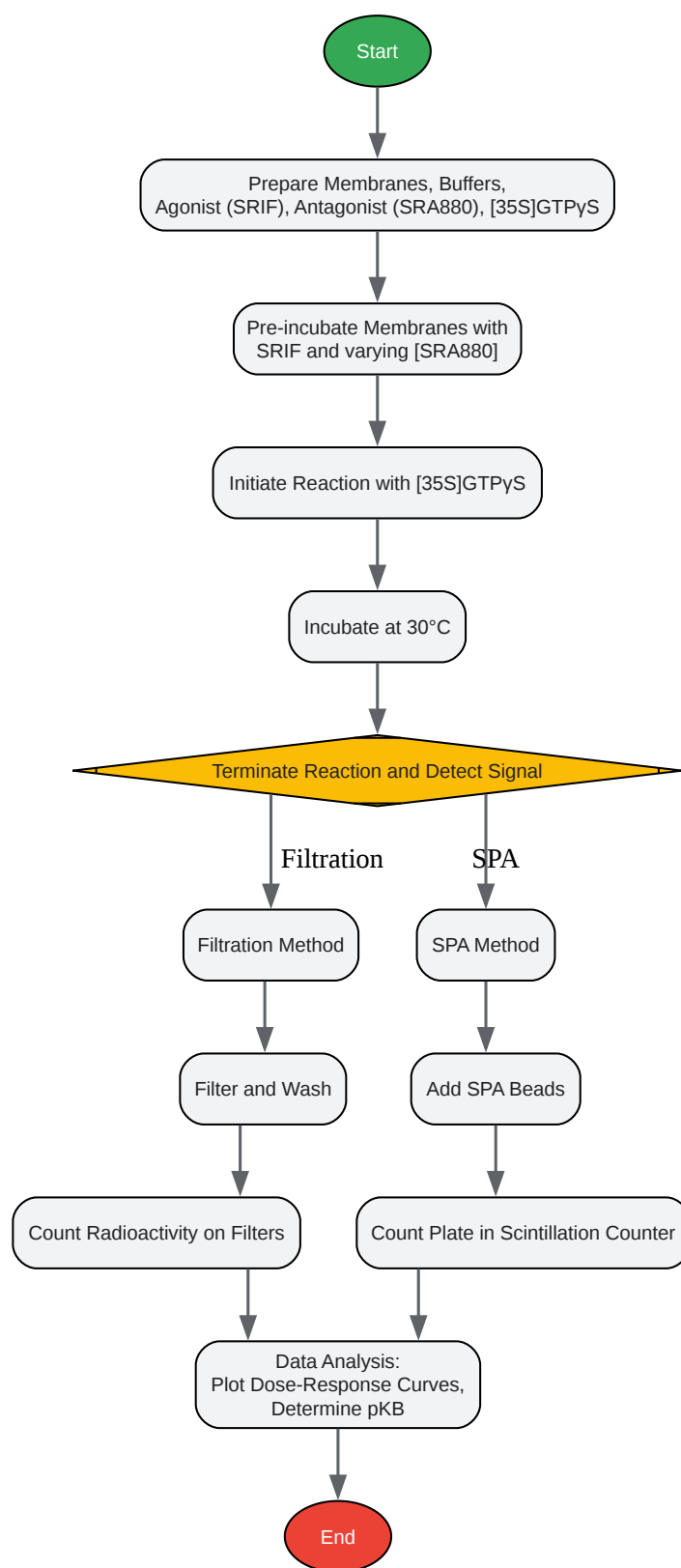


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Workflow for a competitive radioligand binding assay.

Logical Workflow for GTPyS Binding Assay

This diagram outlines the key decision points and steps in performing a GTPyS binding assay to assess the functional antagonism of **SRA880**.



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Logical workflow for a GTPyS binding assay.

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References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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